molecular formula C11H11N3O3S B15145472 5-Hydroxysulfapyridine-d4

5-Hydroxysulfapyridine-d4

Cat. No.: B15145472
M. Wt: 269.32 g/mol
InChI Key: XMCHHHBDBWYWSU-GYABSUSNSA-N
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Description

5-Hydroxysulfapyridine-d4 is a deuterium-labeled derivative of 5-Hydroxysulfapyridine, which is a hydroxy metabolite of Sulfapyridine. Sulfapyridine is an antibacterial agent used in the treatment of dermatitis and herpetiformis . The molecular formula of this compound is C11D4H7N3O3S, and it has a molecular weight of 269.313 .

Chemical Reactions Analysis

5-Hydroxysulfapyridine-d4 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Hydroxysulfapyridine-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxysulfapyridine-d4 is similar to that of Sulfapyridine. Sulfapyridine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, Sulfapyridine prevents the synthesis of folic acid, thereby inhibiting bacterial growth . The deuterium-labeled derivative, this compound, is used to study the metabolic pathways and interactions of Sulfapyridine in biological systems.

Comparison with Similar Compounds

5-Hydroxysulfapyridine-d4 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which allows for more precise and accurate tracing in metabolic studies compared to its non-deuterated counterparts.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-hydroxypyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H11N3O3S/c12-8-1-4-10(5-2-8)18(16,17)14-11-6-3-9(15)7-13-11/h1-7,15H,12H2,(H,13,14)/i1D,2D,4D,5D

InChI Key

XMCHHHBDBWYWSU-GYABSUSNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=C(C=C2)O)[2H]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)O

Origin of Product

United States

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